molecular formula C6H3BrF3NO2 B13145163 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol

Cat. No.: B13145163
M. Wt: 257.99 g/mol
InChI Key: NVKZMXNNQWFNGW-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is an organic compound that features a bromine atom, a trifluoromethoxy group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol typically involves the bromination of 6-(trifluoromethoxy)pyridin-2-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes.

Scientific Research Applications

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethoxy)pyridin-3-ol
  • 4-Bromo-2-(trifluoromethoxy)phenylmethanol
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and lipophilicity, making it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material science.

Properties

Molecular Formula

C6H3BrF3NO2

Molecular Weight

257.99 g/mol

IUPAC Name

4-bromo-6-(trifluoromethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C6H3BrF3NO2/c7-3-1-4(12)11-5(2-3)13-6(8,9)10/h1-2H,(H,11,12)

InChI Key

NVKZMXNNQWFNGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)OC(F)(F)F)Br

Origin of Product

United States

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